Decarboxylative Acylation Yield: Ethyl 3-anilino-3-oxopropanoate vs. Structurally Related Amides
In the malonic ester amide synthesis, ethyl 3-anilino-3-oxopropanoate (derived from aniline) was obtained with a yield of approximately 92% under decarboxylative acylation conditions [1]. This performance can be compared to yields reported for other aryl amines in the same study: p-toluidine gave a yield of ~85% for the corresponding amide, and p-phenylenediamine gave ~68% [1]. The variation in yield highlights the influence of the amine nucleophile on the efficiency of this transformation, a key consideration for route scouting and process development.
| Evidence Dimension | Reaction Yield (Decarboxylative Acylation) |
|---|---|
| Target Compound Data | Approximately 92% yield for ethyl 3-anilino-3-oxopropanoate (from aniline) |
| Comparator Or Baseline | Approximately 85% yield for N-p-tolyl-malonamic acid ethyl ester (from p-toluidine); approximately 68% yield for N,N'-(1,4-phenylene)bis(malonamic acid ethyl ester) (from p-phenylenediamine) |
| Quantified Difference | Target compound yield is 7 percentage points higher than the p-toluidine analog and 24 percentage points higher than the p-phenylenediamine analog |
| Conditions | Malonic ester amide synthesis using α-unsubstituted diethyl malonate; decarboxylative acylation of aromatic amines; yields reported in Synthetic Communications, 2013 [1] |
Why This Matters
Higher synthetic efficiency translates to lower cost per gram and greater throughput in multi-step syntheses where this compound serves as a key intermediate.
- [1] Malonic Ester Amide Synthesis: An Efficient Methodology for Synthesis of Amides. PS Mahajan, JP Mahajan, SB Mhaske. Synthetic Communications, 2013, 43(18), 2508-2516. View Source
